2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-11-3-4(2-10-11)5(12)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXAUIFVNXNCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with a trifluoroacetylating agent. One common method is the reaction of 1-methyl-1H-pyrazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a trifluoromethyl group and a pyrazole moiety, which contribute to its unique chemical reactivity and biological activity. The structural formula can be represented as follows:
- Molecular Weight : 178.11 g/mol
- IUPAC Name : 2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethanone
- CAS Number : 1174886-69-1
Medicinal Chemistry
In medicinal chemistry, 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug design. Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound and found that certain analogs showed promising cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.
Agrochemicals
The compound's unique properties make it suitable for developing agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and selectivity in pest control applications.
Case Study: Herbicide Development
Research has demonstrated that similar trifluoromethylated pyrazoles can act as potent herbicides. A recent study highlighted the effectiveness of such compounds in controlling resistant weed species, showcasing their potential utility in modern agriculture.
Materials Science
In materials science, the incorporation of fluorinated compounds into polymers can significantly alter their physical properties. The presence of trifluoromethyl groups can enhance thermal stability and chemical resistance.
Application Example: Coatings
Fluorinated pyrazole derivatives have been used to develop advanced coatings with improved hydrophobicity and durability. These coatings are particularly beneficial in environments where chemical exposure is prevalent.
Data Tables
| Activity Type | Compound Derivative | Observed Effect |
|---|---|---|
| Anticancer | Similar Trifluoromethyl Pyrazoles | Cytotoxicity against cancer cells |
| Herbicide | Trifluoromethylated Pyrazoles | Effective against resistant weeds |
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
Lipophilicity and Solubility: The target compound’s methyl group on pyrazole contributes to moderate lipophilicity (logP ~1.2 estimated). Bulkier N-substituents (e.g., 2-methylpropyl in CAS 1339521-85-5) increase logP (~2.5), reducing aqueous solubility but enhancing membrane permeability .
Electrophilicity :
- The trifluoroacetyl group in all analogs strongly withdraws electrons, making the ketone carbonyl highly electrophilic. This reactivity is exploited in nucleophilic additions (e.g., Grignard reactions) and condensations .
Thermal Stability: Fluorinated compounds generally exhibit high thermal stability.
Challenges and Limitations
- Synthetic Complexity : Introducing bulky N-substituents (e.g., 2-methylpropyl) requires stringent reaction conditions to avoid side products .
- Handling Fluorinated Compounds : High electronegativity of fluorine complicates purification and characterization, necessitating specialized techniques like ¹⁹F NMR .
Biological Activity
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The compound's chemical formula is CHFNO, with a molecular weight of 178.11 g/mol. Its structural representation includes a trifluoromethyl group and a pyrazole moiety, which are known to influence its biological properties significantly.
| Property | Value |
|---|---|
| IUPAC Name | 2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethanone |
| Molecular Weight | 178.11 g/mol |
| CAS Number | 1174886-69-1 |
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, derivatives similar to this compound have shown efficacy against various cancer cell lines. For example, studies have highlighted their inhibitory effects on key oncogenic pathways such as BRAF(V600E) and EGFR .
Case Study: Breast Cancer
A study evaluated a series of pyrazole compounds for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that certain pyrazoles exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types .
Antimicrobial Activity
Pyrazole derivatives have also been reported to possess antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth in various bacterial strains.
Case Study: Antifungal Activity
In another investigation, synthesized pyrazole carboxamides demonstrated notable antifungal activity against several pathogenic fungi. This suggests that the incorporation of trifluoromethyl groups may enhance the bioactivity of related compounds .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structural components. The presence of the trifluoromethyl group is known to increase lipophilicity and metabolic stability, while the pyrazole ring contributes to its interaction with biological targets.
Key Findings
- Trifluoromethyl Group : Enhances potency by increasing electronic effects and lipophilicity.
- Pyrazole Moiety : Critical for binding to target proteins involved in cancer proliferation and inflammation pathways.
- Substituent Effects : Variations in substituents on the pyrazole ring can lead to different biological profiles, indicating the importance of SAR studies for optimizing activity.
Q & A
Q. Advanced Research Focus
- Data Collection : High-resolution diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) are collected at 100–150 K to minimize thermal motion . Space groups (e.g., monoclinic P2₁/c) are assigned based on systematic absences .
- Refinement with SHELXL : Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are refined for non-H atoms. Challenges include resolving disorder in the trifluoromethyl group and managing twinning in crystals .
- Validation : R₁ values below 5% and wR₂ < 10% indicate reliable models. Hydrogen-bonding networks (e.g., O–H···N interactions) are analyzed using PLATON .
What analytical techniques (e.g., NMR, HPLC, HRMS) are most effective for characterizing this compound, especially regarding fluorine-containing impurities?
Q. Basic Research Focus
- ¹H/¹³C NMR : The methyl group on the pyrazole resonates at δ ~3.9 ppm (singlet), while the trifluoroacetyl carbonyl appears at δ ~170–175 ppm in ¹³C NMR .
- ¹⁹F NMR : A singlet at δ ~-70 ppm confirms the trifluoromethyl group .
- HRMS : Accurate mass determination (e.g., [M+H]⁺ calculated within 2 ppm error) validates molecular formula .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients detect impurities (<0.5%) .
How does the electronic nature of the trifluoromethyl group affect the compound's reactivity in cross-coupling reactions or as a building block in heterocyclic synthesis?
Q. Advanced Research Focus
- Electron-Withdrawing Effect : The -CF₃ group increases electrophilicity at the ketone, facilitating nucleophilic additions (e.g., condensation with diamines to form quinoxalines) .
- Cross-Coupling : Suzuki-Miyaura coupling is hindered due to deactivation of the pyrazole ring; however, Buchwald-Hartwig amination succeeds with Pd(OAc)₂/XPhos catalysts .
- Heterocyclic Synthesis : The ketone serves as a precursor for imine formation in multicomponent reactions, yielding fused heterocycles (e.g., pyrrolo-oxazolones) under NHC catalysis .
What strategies can mitigate discrepancies between computational predictions and experimental data in molecular docking studies involving this compound?
Q. Advanced Research Focus
- Force Field Adjustments : Customize partial charges for the -CF₃ group using quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to improve docking accuracy .
- Solvent Effects : Include explicit water molecules in molecular dynamics simulations to account for hydrogen-bonding interactions observed in crystal structures .
- Validation : Cross-check docking poses with experimental crystallographic data (e.g., Protein Data Bank entries) to resolve steric clashes .
In multi-step syntheses using this ketone as an intermediate, how can side reactions such as keto-enol tautomerism be controlled?
Q. Advanced Research Focus
- Acidic Conditions : Use aprotic solvents (e.g., THF) and avoid protic acids to suppress enolization .
- Stabilization : Introduce bulky substituents (e.g., methyl groups on the pyrazole) to sterically hinder tautomerism .
- Monitoring : Real-time IR spectroscopy tracks carbonyl stretches (1700–1750 cm⁻¹) to detect enol formation .
What are the implications of polymorphism observed in this compound's crystal forms on its physicochemical properties and potential pharmaceutical applications?
Q. Advanced Research Focus
- Stability : Monoclinic forms (e.g., P2₁/c) exhibit higher thermal stability (Tₘ > 150°C) compared to orthorhombic polymorphs .
- Solubility : Polymorphs with looser packing (e.g., higher Z values) show improved solubility in DMSO, critical for bioavailability studies .
- Pharmacokinetics : Differential hydrogen-bonding networks impact dissolution rates and metabolic stability in preclinical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
